molecular formula C27H42O2 B12741337 trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate CAS No. 83242-82-4

trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate

Cat. No.: B12741337
CAS No.: 83242-82-4
M. Wt: 398.6 g/mol
InChI Key: HZNZXHLRNUKZNU-UHFFFAOYSA-N
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Description

trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate: is a chemical compound with the molecular formula C27H42O2 and a molecular weight of 398.62118 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a cyclohexyl ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate typically involves the esterification of trans-4-(4-Propylcyclohexyl)phenol with trans-4-pentylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) .

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOH, KOtBu, polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl or cyclohexyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of liquid crystals and other advanced materials.

Biology: In biological research, it can be used as a model compound to study the interactions between cyclohexyl and phenyl groups in biological systems.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate involves its interaction with molecular targets such as receptors or enzymes . The cyclohexyl and phenyl groups can engage in hydrophobic interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • trans-4-(4-Butylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate
  • trans-4-(4-Propylcyclohexyl)phenyl acrylate
  • trans-4-(4-Propylcyclohexyl)benzonitrile

Uniqueness: The uniqueness of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate lies in its specific combination of cyclohexyl and phenyl groups, which imparts distinct physical and chemical properties. This makes it particularly valuable in the synthesis of liquid crystals and other advanced materials.

Properties

CAS No.

83242-82-4

Molecular Formula

C27H42O2

Molecular Weight

398.6 g/mol

IUPAC Name

phenyl 4-pentyl-4-(4-propylcyclohexyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C27H42O2/c1-3-5-9-19-27(24-15-13-22(10-4-2)14-16-24)20-17-23(18-21-27)26(28)29-25-11-7-6-8-12-25/h6-8,11-12,22-24H,3-5,9-10,13-21H2,1-2H3

InChI Key

HZNZXHLRNUKZNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCC(CC1)C(=O)OC2=CC=CC=C2)C3CCC(CC3)CCC

Origin of Product

United States

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